![molecular formula C16H24N2O7 B8469522 Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate](/img/structure/B8469522.png)
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of an appropriate oxazole derivative with bis[(1,1-dimethylethoxy)carbonyl]amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as chromatography and crystallization are also common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in the formation of the corresponding methyl ester.
Scientific Research Applications
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, binding to active sites, and altering the conformation of proteins.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]oxy]ethyl]-4-fluoro-, methyl ester
- (1S,3R,4R)-3-[(tert-Butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic Acid Ethyl Ester
- (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]benzeneacetic acid
Uniqueness
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate is unique due to its specific oxazole ring structure and the presence of bis[(1,1-dimethylethoxy)carbonyl]amino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C16H24N2O7 |
|---|---|
Molecular Weight |
356.37 g/mol |
IUPAC Name |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O7/c1-8-22-11(19)10-9-23-12(17-10)18(13(20)24-15(2,3)4)14(21)25-16(5,6)7/h9H,8H2,1-7H3 |
InChI Key |
AZOGRYMJFHKVCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


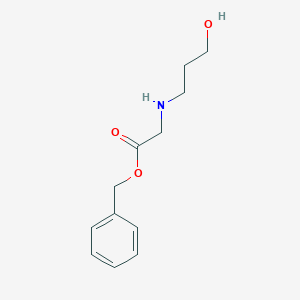

![2-Diazonio-1-methoxy-3-oxo-5-[(trimethylsilyl)oxy]hepta-1,6-dien-1-olate](/img/structure/B8469453.png)
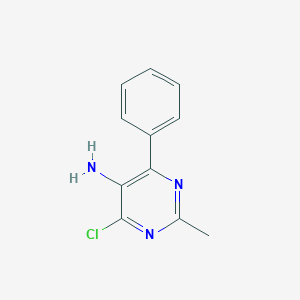
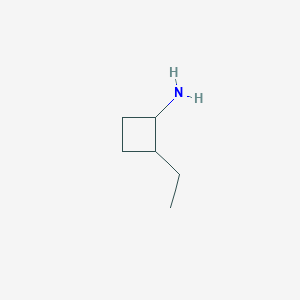
![t-butyl-[4-(2S)-oxiranylmethoxy-phenoxy]-diphenylsilane](/img/structure/B8469480.png)
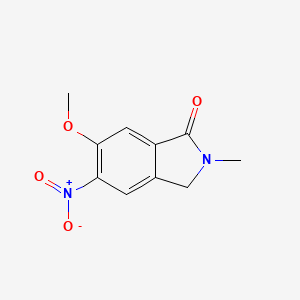
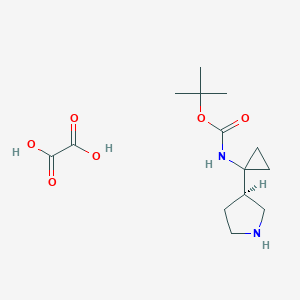
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)

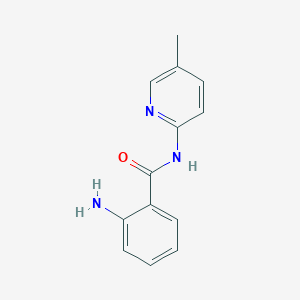
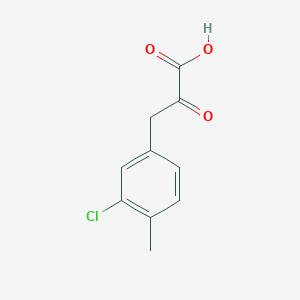
![2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid](/img/structure/B8469530.png)

